5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde

Description

Structural Classification and Nomenclature

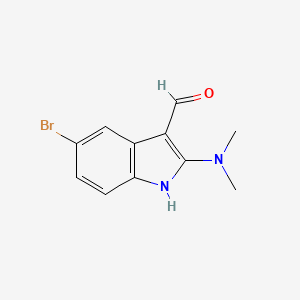

5-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a halogenated indole derivative with a dimethylamino substituent at position 2 and a formyl group at position 3. Its systematic IUPAC name reflects this arrangement: 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde . The compound belongs to the broader class of indole-3-carboxaldehydes, characterized by a reactive aldehyde moiety fused to the indole core.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1228070-73-2 | |

| Molecular Formula | C₁₁H₁₁BrN₂O | |

| Molecular Weight | 267.13 g/mol | |

| SMILES Notation | O=Cc1c([nH]c2c1cc(Br)cc2)N(C)C |

The bromine atom at position 5 and the dimethylamino group at position 2 distinguish it from simpler indole-3-carboxaldehydes, influencing its electronic properties and reactivity.

Historical Context and Development

The compound emerged in the 2010s as part of efforts to diversify indole-based pharmacophores. Its synthesis builds on classic indole functionalization strategies, such as:

- Vilsmeier-Haack formylation : Used to introduce the aldehyde group at position 3.

- Electrophilic bromination : Achieved using brominating agents like N-bromosuccinimide (NBS) at position 5.

- Mannich-type reactions : For installing the dimethylamino group at position 2.

A notable synthesis route involves:

Significance in Indole Chemistry

Indole derivatives are pivotal in drug discovery due to their prevalence in natural products (e.g., tryptophan, serotonin) and synthetic bioactive molecules. The structural features of this compound enhance its utility:

- Bromine : Increases molecular polarizability and enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- Dimethylamino group : Modulates solubility and serves as a hydrogen bond acceptor, potentially improving target binding.

- Aldehyde moiety : Acts as a versatile handle for condensation reactions (e.g., Schiff base formation).

Recent studies highlight its role as an intermediate in synthesizing antimicrobial and anticancer agents.

Positioning within the Indole-3-Carbaldehyde Family

This compound occupies a niche among substituted indole-3-carboxaldehydes. Comparative analysis reveals:

The dimethylamino group confers distinct electronic effects, lowering the aldehyde's electrophilicity compared to non-aminated analogs. This property impacts its reactivity in subsequent derivatization, making it a valuable scaffold for tailored molecular designs.

Properties

IUPAC Name |

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-5-7(12)3-4-10(8)13-11/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTJAGVXPDUBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501217871 | |

| Record name | 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228070-73-2 | |

| Record name | 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Overview:

- Step 1: Preparation of Vilsmeier Reagent

- Anhydrous dimethylformamide (DMF) is used as solvent.

- Phosphorus oxychloride (POCl₃) is slowly added to DMF at low temperature (0–5 °C) with stirring to generate the Vilsmeier reagent.

- Step 2: Formylation Reaction

- A 2-substituted aniline compound (e.g., 5-bromo-2-(dimethylamino)aniline) is dissolved in anhydrous DMF.

- The Vilsmeier reagent is added dropwise at 0–5 °C.

- The reaction mixture is stirred at room temperature for 1–2 hours, then heated under reflux at 80–90 °C for 5–8 hours.

- Step 3: Work-up and Isolation

- After cooling, the reaction mixture is neutralized with saturated sodium carbonate solution to pH 8–9.

- The product precipitates as a solid, which is filtered, dried, and recrystallized to yield the desired 3-indole carbaldehyde derivative.

Specifics for 5-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde:

- The starting material would be 5-bromo-2-(dimethylamino)aniline .

- The molar ratio of aniline to Vilsmeier reagent is typically 1:10 to 1:40.

- The solvent ratio of DMF to POCl₃ is about 5:1.

- The reaction temperature and time are critical to ensure selective formylation at the 3-position of the indole ring.

This method is supported by patent CN102786460A, which details the synthesis of various 3-indole carbaldehydes using substituted anilines and Vilsmeier-Haack conditions, including halogenated and alkyl-substituted derivatives.

Alternative Synthetic Routes and Considerations

While the Vilsmeier-Haack reaction is the principal method, other synthetic strategies and considerations include:

- Selective Bromination and Amination:

- If starting from an indole core, selective bromination at the 5-position can be achieved using brominating agents under controlled conditions.

- Introduction of the dimethylamino group at the 2-position may require nucleophilic substitution or directed lithiation followed by amination.

- Protection and Deprotection Steps:

- The amino group may be introduced as a protected derivative to avoid side reactions during formylation.

- Purification:

- Recrystallization and chromatographic methods are used to purify the final aldehyde compound.

- Reaction Monitoring:

- NMR spectroscopy (¹H and ¹³C) is employed to confirm the structure and purity of the synthesized compound.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Vilsmeier reagent prep | DMF + POCl₃ (5:1 volume ratio) | 0–5 °C | 30–40 minutes | Slow addition of POCl₃ to DMF |

| Formylation | 5-bromo-2-(dimethylamino)aniline + Vilsmeier reagent (1:10–1:40 molar ratio) | 0–5 °C (addition), then room temp (1–2 h), reflux at 80–90 °C | 5–8 hours | Stirring and reflux essential for completion |

| Work-up | Saturated Na₂CO₃ solution, pH adjustment to 8–9 | Room temp | Until precipitation | Filtration, drying, recrystallization |

Research Findings and Analytical Data

- The synthesized 3-indole carbaldehyde derivatives typically show characteristic aldehyde proton signals near 9.9–10 ppm in ¹H NMR.

- Bromine substitution is confirmed by shifts in aromatic proton signals and mass spectrometry.

- The dimethylamino group shows singlets around 2.9–3.1 ppm in ¹H NMR.

- ¹³C NMR confirms the aldehyde carbon around 185 ppm.

- The method yields high purity compounds suitable for further biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-bromo-2-(dimethylamino)-1H-indole-3-carboxylic acid.

Reduction: 5-bromo-2-(dimethylamino)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the dimethylamino group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

5-Bromo vs. 6-Bromo Isomers :

Compounds 34 (5-bromo) and 35 (6-bromo) from demonstrate how bromine position impacts synthesis and properties. The 5-bromo isomer (34 ) exhibits a lower yield (3%) compared to the 6-bromo analog (35 , 21%), suggesting steric or electronic hindrance at position 5 during synthesis. Additionally, the 6-bromo derivative shows distinct NMR shifts (e.g., δ 7.64 ppm for H-9 in 35 vs. δ 7.43 ppm in 34 ) due to altered electron distribution .- Aldehyde Reactivity: The aldehyde group at position 3 is common across analogs. In 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde (), the electron-withdrawing iodo-benzoyl group at position 1 reduces electron density at the aldehyde, whereas the dimethylamino group in the target compound may enhance nucleophilic addition reactivity .

Physicochemical Properties

- Melting Points and Solubility: Compound 34 (5-bromo) has a higher melting point (141–142°C) than 35 (133–134°C), likely due to differences in crystal packing influenced by bromine position . The dimethylamino group in the target compound may improve solubility in polar solvents compared to methoxy or halogenated analogs.

Chromatographic Behavior :

Triazole-substituted derivatives () exhibit Rf values of 0.22–0.30 in 70:30 EtOAc/hexanes, whereas imidazole analogs () show Rf = 0.45–0.71 in CH2Cl2/MeOH, reflecting substituent polarity differences .

Data Table: Key Analogs and Properties

Biological Activity

5-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant studies.

- Molecular Formula : C11H11BrN2O

- Molecular Weight : 267.13 g/mol

- CAS Number : 1228070-73-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Test Organisms | Activity Observed |

|---|---|---|

| Gram-positive | Staphylococcus aureus ATCC 25923, MRSA ATCC 43300 | Significant inhibition |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa | Moderate inhibition |

| Fungi | Candida albicans | Effective antifungal activity |

The compound's mechanism involves disruption of cell membrane integrity and inhibition of essential metabolic pathways, which leads to cell death in susceptible organisms .

Anticancer Activity

5-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde has also been investigated for its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, including human myeloid leukemia (HL-60) cells.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 10.5 | Induction of apoptosis |

| HeLa | 15.2 | Cell cycle arrest |

| Bel-7404 | 12.8 | Inhibition of proliferation |

The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde were evaluated against a panel of clinical isolates. The results indicated that the compound exhibited superior activity compared to standard antibiotics, particularly against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Potential

A recent investigation assessed the anticancer activity of this compound on various human cancer cell lines. The study demonstrated that treatment with 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde resulted in significant dose-dependent inhibition of cell growth, with accompanying morphological changes indicative of apoptosis.

The biological activity of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde can be attributed to several mechanisms:

- DNA Intercalation : The indole structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for preparing 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, and what key reaction conditions influence yield and purity?

- Methodological Answer: The synthesis involves sequential bromination, formylation, and dimethylamino functionalization. Bromination of the indole precursor is achieved using N-bromosuccinimide (NBS) in acetic acid at 0–5°C to minimize side reactions . Formylation at the 3-position employs the Vilsmeier-Haack reaction with POCl₃ and DMF under anhydrous conditions . The dimethylamino group is introduced via reductive amination or alkylation. Key parameters include stoichiometric control (e.g., 1.2 equivalents of NBS) and purification via flash chromatography (70:30 ethyl acetate/hexane) to isolate the product in ~50% yield . TLC monitoring (Rf ~0.3) ensures intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data confirm its structure?

- Methodological Answer: ¹H/¹³C NMR identifies protons (e.g., aldehyde proton at δ ~10.0 ppm) and carbons . LC/MS confirms molecular weight (e.g., [M+H]⁺ at m/z 427.0757) . Single-crystal X-ray diffraction resolves bond lengths (e.g., C–Br: ~1.90 Å) and crystallographic parameters (space group P2₁/c, Z=4) . Displacement ellipsoids (30% probability level) and hydrogen-bonding networks (e.g., N–H⋯S interactions in thiosemicarbazone derivatives) validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives, and what experimental controls are essential?

- Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values) require stringent controls:

- Purity: >98% by HPLC to exclude impurities .

- Solvent effects: Limit DMSO to ≤0.1% in assays to avoid cytotoxicity .

- Reference compounds: Test 5-bromo-1H-indole-3-carbaldehyde derivatives to isolate substituent effects .

- Statistical validation: Use ANOVA (p<0.05) and dose-response curves (3–6 concentrations) .

Crystallographic comparisons of active/inactive derivatives can correlate structural features (e.g., ring planarity) with activity .

Q. What strategies optimize regioselectivity during electrophilic substitutions on the indole core?

- Methodological Answer: Regioselectivity is controlled via:

- Protective groups: SEM protection directs bromination to C-5 .

- Catalysts: FeCl₃ enhances C-3 formylation .

- Computational modeling: DFT calculations predict electrophilic attack sites using frontier molecular orbitals .

- Solvent polarity: DMF favors C-5 substitution over THF .

Temperature gradients (e.g., slow warming from -20°C to RT) improve selectivity to >80% desired regioisomer .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability, and what are the implications for formulation?

- Methodological Answer: X-ray studies reveal π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N–H⋯O=C, 2.8 Å) that stabilize the lattice . These interactions correlate with high melting points (215–220°C) and low hygroscopicity. For pharmaceutical formulations, co-crystallization with succinic acid enhances solubility while maintaining thermal stability. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines monitors aldehyde oxidation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.